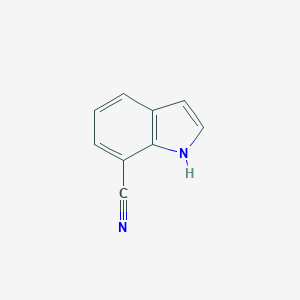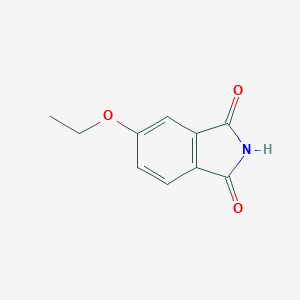
5-ethoxy-2,3-dihydro-1H-isoindole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 5-ethoxy-2,3-dihydro-1H-isoindole-1,3-dione is a derivative of isoindole-1,3-dione, a heterocyclic compound that has been the subject of various synthetic studies. Although the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis and properties of related isoindole-1,3-dione derivatives, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of isoindole-1,3-dione derivatives can be achieved through various methods. For instance, a domino reaction of 2,2-dihydroxyindene-1,3-dione with aromatic amines under microwave irradiation has been shown to yield polyfunctionalized isochromeno[4,3-b]indol-5(11H)-one derivatives with high regioselectivity and in good yields . Another approach involves the reaction of 2-ethyl-5-hydroxy-3a,4,5,7a-tetrahydro-isoindole-1,3-dione with m-CPBA to produce epoxide derivatives, followed by cis-hydroxylation and acetylation to obtain triacetate derivatives . These methods demonstrate the versatility in synthesizing isoindole-1,3-dione derivatives, which could potentially be applied to synthesize the compound of interest.
Molecular Structure Analysis
The molecular structure of isoindole-1,3-dione derivatives can be complex, with the potential for various isomers. For example, the study of 1-methyl-5-trifluoromethoxy-1H-indole-2,3-dione 3-[4-(4-methoxyphenyl)thiosemicarbazone] revealed the presence of E- and Z-isomers, with the Z-conformer characterized by NMR spectroscopy and X-ray single crystal diffraction analysis . This indicates that the molecular structure of 5-ethoxy-2,3-dihydro-1H-isoindole-1,3-dione could also exhibit isomerism, which would be an important consideration in its analysis.
Chemical Reactions Analysis
Isoindole-1,3-dione derivatives can undergo various chemical reactions. The synthesis of 6-methoxy-2,5-dimethyl-2H-isoindole-4,7-dione, for example, was achieved by heating sarcosine and paraformaldehyde in the presence of a quinone . This suggests that the ethoxy derivative may also be amenable to similar synthetic strategies, potentially involving alkylation reactions to introduce the ethoxy group.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoindole-1,3-dione derivatives can vary widely depending on their substitution patterns. While the papers provided do not detail the properties of 5-ethoxy-2,3-dihydro-1H-isoindole-1,3-dione specifically, they do suggest that such compounds are likely to have interesting and diverse chemical behaviors due to their polyfunctionalized nature . The presence of substituents such as ethoxy groups would influence properties like solubility, melting point, and reactivity.
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
- Heterocyclic Compound Synthesis : Isatin derivatives, including "5-ethoxy-2,3-dihydro-1H-isoindole-1,3-dione," are known for their versatility in synthesizing a wide range of N-heterocycles. These compounds undergo various reactions to form new heterocyclic compounds, playing a crucial role in the development of pharmaceuticals and other applications (Sadeghian & Bayat, 2022).
Biological Activities
- Pharmacological Properties : The review of hydantoin derivatives, including "5-ethoxy-2,3-dihydro-1H-isoindole-1,3-dione," highlights their significance in medicinal chemistry. These compounds exhibit a variety of biological and pharmacological activities, making them valuable in therapeutic and agrochemical applications (Shaikh et al., 2023).
Applications in Material Science
- Polymer and Material Synthesis : The compound's derivatives have been studied for their potential use in synthesizing polymers and materials. For instance, research on furan derivatives and their sustainable access to new-generation polymers and functional materials highlights the role of similar compounds in replacing non-renewable hydrocarbon sources (Chernyshev, Kravchenko, & Ananikov, 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
5-ethoxyisoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-2-14-6-3-4-7-8(5-6)10(13)11-9(7)12/h3-5H,2H2,1H3,(H,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSKCUHMZOIRNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethoxy-2,3-dihydro-1H-isoindole-1,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

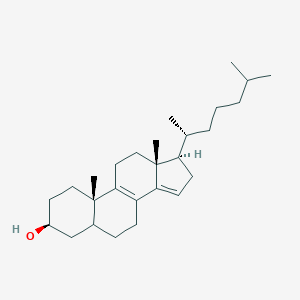
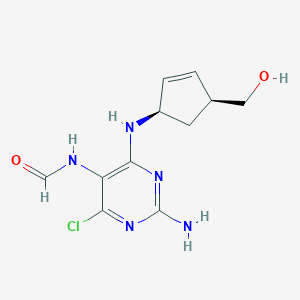
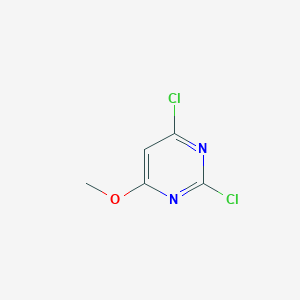
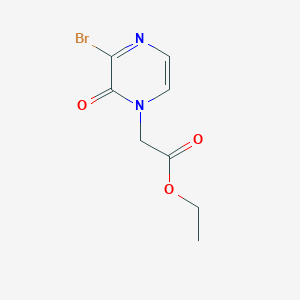
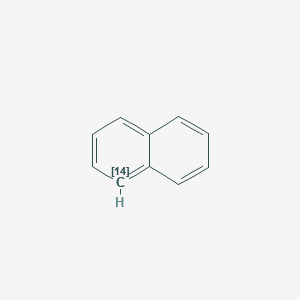
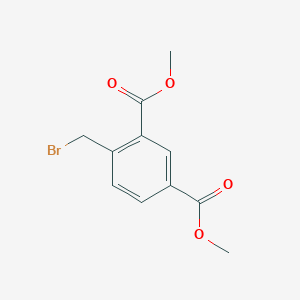
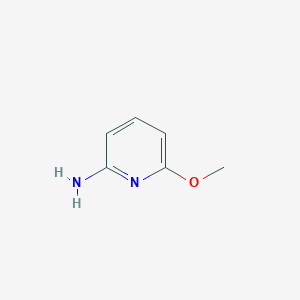
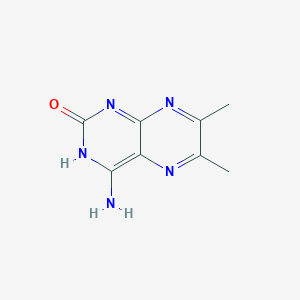
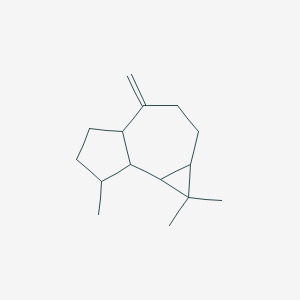
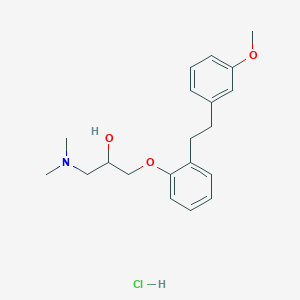
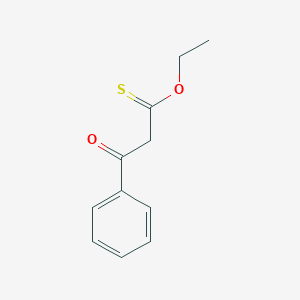
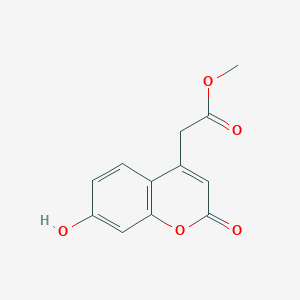
![2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide](/img/structure/B105741.png)
